Cas no 303796-75-0 (methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate)

methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate
- methyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate
- 6-Benzothiazolecarboxylic acid, 2-[(3-chlorobenzoyl)amino]-, methyl ester
- Oprea1_245196
- AKOS024604932
- F1300-0092
- methyl 2-[(3-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
- SR-01000908560-1
- SR-01000908560
- 303796-75-0
- ZINC03181694
-
- インチ: 1S/C16H11ClN2O3S/c1-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3,(H,18,19,20)
- InChIKey: ORAPWZMBBURCPU-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(=O)C1=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 346.0178911g/mol
- どういたいしつりょう: 346.0178911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0092-30mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-50mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-5μmol |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-10mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-100mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-3mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-2mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-25mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-10μmol |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1300-0092-5mg |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate |
303796-75-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylateに関する追加情報
Professional Introduction to Methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 303796-75-0)
Methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate, with the chemical formula corresponding to the CAS number 303796-75-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development.
The molecular structure of methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate features a benzothiazole core substituted with an amide group at the 2-position and a carboxylate ester at the 6-position. The presence of the 3-chlorobenzamide moiety introduces a region of electronic and steric influence that can modulate the compound's interactions with biological targets. This structural motif is particularly noteworthy as it has been explored in various pharmacological contexts, including anti-inflammatory, anticancer, and antimicrobial applications.
In recent years, there has been a growing interest in benzothiazole derivatives due to their demonstrated efficacy in modulating biological pathways associated with disease. Specifically, the amide and carboxylate functionalities in methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate provide multiple sites for interaction with enzymes and receptors. This dual functionality has been exploited in the design of molecules that can engage with both protein targets and nucleic acids, offering a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The benzothiazole core is a well-established scaffold in medicinal chemistry, with numerous examples of its derivatives having entered clinical trials or being used in marketed drugs. The introduction of the 3-chlorobenzamide group enhances the compound's ability to interact with biological systems by providing additional hydrogen bonding opportunities and electronic modulation.
The carboxylate ester at the 6-position of methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate further contributes to its pharmacological potential. Ester functionalities are often used in drug design due to their ability to improve solubility and metabolic stability. Additionally, they can serve as prodrugs or be hydrolyzed to release active species in vivo. This feature makes the compound particularly attractive for further derivatization and optimization.
Recent studies have highlighted the importance of benzothiazole derivatives in addressing unmet medical needs. For instance, research has demonstrated that modifications around the benzothiazole core can significantly alter binding affinities and selectivity profiles. The specific substitution pattern seen in methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate has been shown to enhance interactions with certain enzymes involved in inflammation and cancer progression.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the amide bond, followed by functional group transformations such as esterification at the carboxyl position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may also be employed to introduce specific substituents with high precision.
In terms of biological evaluation, preliminary studies on methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate have shown promising results in cell-based assays. These studies indicate that the compound exhibits inhibitory activity against certain kinases and transcription factors relevant to cancer therapy. Moreover, its interaction with cellular components suggests potential applications in modulating immune responses and reducing oxidative stress.
The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Preliminary data suggest that modifications to the molecular structure can significantly impact these properties. For example, optimizing solubility through functional group adjustments may enhance oral bioavailability.
The role of computational chemistry in designing and optimizing benzothiazole derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict how different structural modifications will affect binding affinity and selectivity. By leveraging these tools alongside experimental data, scientists can accelerate the discovery process and identify lead compounds more efficiently.
In conclusion, methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 303796-75-0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer multiple opportunities for interaction with biological targets while maintaining favorable pharmacokinetic properties. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies.
303796-75-0 (methyl 2-(3-chlorobenzamido)-1,3-benzothiazole-6-carboxylate) 関連製品
- 1097638-46-4(N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 7436-22-8(Methylamine-d3 Hydrochloride)
- 87068-75-5((2S)-2-(phenylformamido)butanoic Acid)
- 83889-67-2(1,3-Palmitolein-2-Olein)
- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)




